4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine
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Overview
Description
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine typically involves the reaction of tert-butylphenol with phosphorus trichloride, followed by the introduction of a methyl group and a phenyl group under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a stabilizer in fuels and polymers.
4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.
Uniqueness
4-tert-Butyl-2-methyl-6-phenyl-4H-1,4-oxaphosphinine is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a compound of significant interest in various research fields.
Properties
CAS No. |
66165-74-0 |
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Molecular Formula |
C15H19OP |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4-tert-butyl-2-methyl-6-phenyl-1,4-oxaphosphinine |
InChI |
InChI=1S/C15H19OP/c1-12-10-17(15(2,3)4)11-14(16-12)13-8-6-5-7-9-13/h5-11H,1-4H3 |
InChI Key |
STTHKLVUPHTPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(C=C(O1)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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